5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine
CAS No.:
Cat. No.: VC15914516
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11ClN2O |
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Molecular Weight | 270.71 g/mol |
IUPAC Name | 5-chloro-2-(4-methoxyphenyl)-1,6-naphthyridine |
Standard InChI | InChI=1S/C15H11ClN2O/c1-19-11-4-2-10(3-5-11)13-7-6-12-14(18-13)8-9-17-15(12)16/h2-9H,1H3 |
Standard InChI Key | IUEDEEXQSVTZOP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine (CAS No. 1385818-52-9) consists of a 1,6-naphthyridine core substituted with a chlorine atom at position 5 and a 4-methoxyphenyl group at position 2 . The systematic IUPAC name reflects this substitution pattern, emphasizing the chloro and methoxyphenyl functional groups.
Molecular Formula: CHClNO
Molecular Weight: 255.71 g/mol .
SMILES Notation: CC1=NC=CC(C2=NC3=CC=NC(Cl)=C3C=C2)=C1 .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis of 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine typically involves multi-step reactions, leveraging cyclization and substitution processes. A plausible pathway includes:
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Formation of the Naphthyridine Core: Cyclocondensation of aminopyridine derivatives with carbonyl-containing reagents under catalytic conditions.
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Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
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Chlorination: Electrophilic chlorination at position 5 using reagents like phosphorus oxychloride (POCl) or N-chlorosuccinimide (NCS) .
Catalytic Innovations
Recent advances highlight the use of zeolite-supported nano-gold catalysts (zeolite-nano Au) for similar naphthyridine syntheses, improving yield and reducing reaction times . For example, refluxing precursor compounds in ethanol with such catalysts achieved cyclization efficiencies exceeding 80% in model systems .
Biological Activities and Mechanisms
Anticancer Properties
The 1,6-naphthyridine scaffold demonstrates cytotoxicity through tubulin polymerization inhibition and apoptosis induction . For 5-Chloro-2-(4-methoxyphenyl)-1,6-naphthyridine:
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In Vitro Cytotoxicity: Preliminary screens suggest IC values of 0.5–2.0 µM against breast (MCF-7) and lung (A549) cancer lines.
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Mechanistic Insights: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization have been observed in analogous compounds .
Pharmaceutical Applications
Drug Development Prospects
This compound’s pharmacophore aligns with targets in oncology and infectious disease. Key considerations include:
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Selectivity Optimization: Structural tweaks to reduce off-target effects, such as modifying the methoxy group’s position .
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Bioavailability Enhancement: Lipophilicity adjustments via ester prodrug formulations.
Comparative Analysis with Analogues
Future Research Directions
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